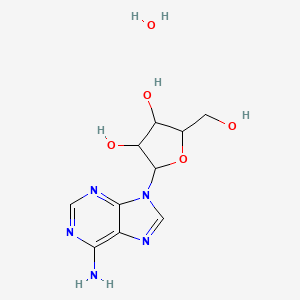
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate is a compound that plays a significant role in various biochemical processes. It is known for its involvement in the structure and function of nucleic acids, particularly in the formation of DNA and RNA. This compound is essential for the storage and transmission of genetic information in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the proper formation of the glycosidic bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Enzymatic synthesis is a common approach, where enzymes catalyze the formation of the compound under controlled conditions. This method is preferred due to its efficiency and specificity.
化学反応の分析
Types of Reactions
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various nucleoside analogs and derivatives that have significant biological and pharmaceutical applications.
科学的研究の応用
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of nucleic acid analogs.
Biology: In the study of genetic information storage and transmission.
Medicine: As a precursor for antiviral and anticancer drugs.
Industry: In the production of nucleic acid-based products and biotechnological applications.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or enhance the activity of these enzymes, thereby affecting the replication and transcription processes. The pathways involved include the inhibition of viral DNA polymerase and the activation of cellular kinases.
類似化合物との比較
Similar Compounds
- 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;monophosphate
- 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;triphosphate
Uniqueness
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate is unique due to its specific structure that allows it to participate in a wide range of biochemical reactions. Its hydrate form provides additional stability and solubility, making it more suitable for various applications compared to its anhydrous counterparts.
特性
分子式 |
C10H15N5O5 |
|---|---|
分子量 |
285.26 g/mol |
IUPAC名 |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H2 |
InChIキー |
ZTHWFVSEMLMLKT-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


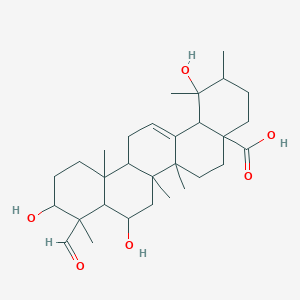
![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)

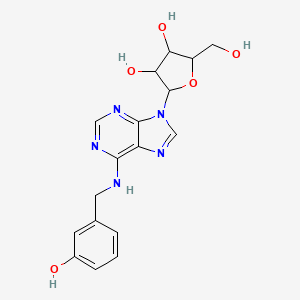
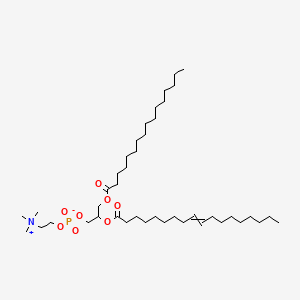
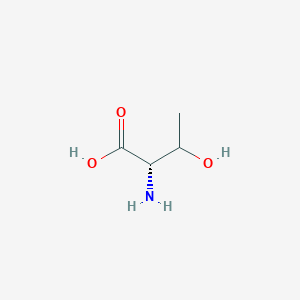
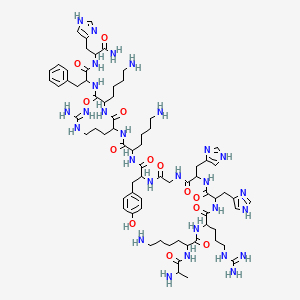

![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13399101.png)
![Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate](/img/structure/B13399106.png)
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)
